Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Description
X-ray Diffraction Studies of Biphenyl Core Configuration
X-ray crystallographic analyses reveal the biphenyl core of methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate adopts a non-planar conformation due to steric and electronic interactions. The dihedral angle between the two phenyl rings ranges from 45.4° to 62.3° , depending on substituent effects and crystal packing forces. In monoclinic crystal systems (space group P2₁/c), the biphenyl moiety exhibits a twisted geometry, with lattice parameters a = 9.2360(9) Å, b = 14.1980(10) Å, and c = 13.1330(14) Å. Comparative studies of analogous bromomethyl-substituted biphenyls show interplanar angles as high as 86.0° , highlighting the structural flexibility of the biphenyl scaffold.
Table 1: Crystallographic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell volume | 1656.7(3) ų | |
| Biphenyl dihedral angle | 62.32(21)° | |
| Torsion angle (C–C–C–C) | 44.16(60)° |
Bromomethyl Group Spatial Orientation Analysis
The bromomethyl substituent at the 4'-position adopts a specific spatial orientation relative to the biphenyl core. Crystallographic data indicate the C–Br bond forms an angle of 111.0(3)° with the plane of the adjacent phenyl ring. This orientation minimizes steric clashes with the ester group on the opposing ring. In related structures, bromomethyl groups exhibit anti-periplanar configurations , with Br atoms positioned on opposite sides of the phenyl plane to reduce dipole-dipole repulsions. The C–Br bond length measures 1.93–1.96 Å , consistent with typical sp³-hybridized carbon-bromine bonds.
Table 2: Geometric Parameters of the Bromomethyl Group
| Parameter | Value | Source |
|---|---|---|
| C–Br bond length | 1.936(4) Å | |
| C–C–Br bond angle | 111.0(3)° | |
| Dihedral (Br–C–C–C) | -77.2(3)° |
Ester Functional Group Conformational Dynamics
The methyl ester group at the 4-position exhibits restricted rotation due to conjugation with the aromatic system. The carbonyl oxygen lies 43.63(52)° out of plane relative to the attached phenyl ring, while the methoxy group adopts a +synclinal conformation (torsion angle: 44.16(60)° ). This distortion arises from intramolecular interactions between the ester oxygen and adjacent hydrogen atoms (C–H···O = 2.76 Å). Comparative analysis of biphenyl esters shows that electron-withdrawing substituents increase planarity of the ester group, whereas bulky groups enhance torsional strain.
Table 3: Ester Group Conformational Metrics
| Parameter | Value | Source |
|---|---|---|
| C=O bond length | 1.214(5) Å | |
| C–O–C bond angle | 116.2(3)° | |
| Dihedral (C=O vs. aryl) | 43.63(52)° | |
| Torsion (O–C–O–CH₃) | 44.16(60)° |
Properties
IUPAC Name |
methyl 4-[4-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBUSBAYFDTECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475929 | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306271-99-8 | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a biphenyl framework with a bromomethyl group and a carboxylate ester functional group, contributing to its reactivity and biological properties.
Molecular Formula
- Formula: CHBrO
- Molecular Weight: Approximately 305.17 g/mol
Structural Features
| Component | Description |
|---|---|
| Biphenyl Structure | Two phenyl rings connected by a single bond |
| Bromomethyl Group | Enhances reactivity; potential electrophilic character |
| Carboxylate Ester Group | Contributes to solubility and reactivity |
The bromomethyl group in this compound acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of target molecules, leading to various biological effects such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Effects
Research indicates that compounds with similar structural frameworks often exhibit:
- Antimicrobial Activity: Potential to inhibit growth of bacteria and fungi.
- Anti-inflammatory Properties: Modulation of inflammatory pathways, possibly by inhibiting cytokine production.
- Anticancer Effects: Induction of apoptosis in cancer cells through various pathways.
Case Studies
-
Anticancer Activity:
A study demonstrated that compounds with bromomethyl substituents showed enhanced binding affinity to cancer-related targets, suggesting potential for development as anticancer agents. The presence of the bromine atom may reduce cytotoxicity while enhancing biological activity through non-bonded interactions in target binding sites . -
Anti-inflammatory Effects:
Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines, indicating a potential role in treating chronic inflammatory diseases .
Comparative Analysis with Analogous Compounds
| Compound Name | Biological Activity |
|---|---|
| Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate | Exhibits antimicrobial and anticancer properties |
| Methyl 4-bromomethyl-[1,1'-biphenyl]-2-carboxylate | Known for anti-inflammatory effects |
| Methyl 4-methoxy-[1,1'-biphenyl]-2-carboxylate | Different biological activity profile due to methoxy group |
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate typically involves bromination and esterification processes. Common methods include:
- Bromination : The introduction of the bromomethyl group can be achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
- Esterification : The carboxylic acid can be converted to the methyl ester using methanol and an acid catalyst.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical intermediate. It can serve as a building block for synthesizing various bioactive compounds, particularly those targeting specific enzymes or receptors involved in diseases such as cancer and cardiovascular disorders.
- Case Study : Research has shown that derivatives of this compound exhibit enzyme inhibition properties, making them candidates for drug development aimed at overcoming resistance in cancer therapies .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactivity, including:
- Substitution Reactions : The bromomethyl group can be replaced with various nucleophiles (e.g., amines or thiols), leading to the formation of new derivatives with potential applications in pharmaceuticals and agrochemicals.
- Oxidation and Reduction Reactions : These reactions can modify the functional groups present in the molecule, enabling the synthesis of various derivatives that may have enhanced biological activity or different properties.
Material Science
In material science, this compound can be used to develop specialty chemicals and polymers. Its biphenyl structure contributes to the thermal stability and mechanical strength of polymeric materials.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Mechanism of Action : The bromomethyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition or activation.
Comparison with Similar Compounds
Key Observations :
- Bromomethyl vs. Methyl : The bromomethyl group enhances electrophilicity, enabling Suzuki-Miyaura cross-couplings or SN2 reactions, whereas methyl groups (e.g., in Methyl 4'-methyl derivatives) are inert under such conditions .
- Positional Isomerism : Carboxylate groups at the 2-position (vs. 4) introduce steric effects, altering reactivity and synthetic utility .
- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in Methyl 4'-chloro-3'-fluoro derivatives) increase electrophilicity of the biphenyl core, facilitating aryl-aryl bond formation .
Preparation Methods
Reaction Conditions and Procedure
- Starting Material : Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate
- Brominating Agent : N-bromosuccinimide (NBS)
- Initiator : Azobisisobutyronitrile (AIBN) or light to initiate radical formation
- Solvent : Non-polar solvents such as n-hexane or dichloromethane
- Temperature : Typically around 60 °C
- Oxidant : Hydrogen peroxide (30% aqueous) is sometimes added dropwise to facilitate the reaction
- Reaction Time : Approximately 2.5 hours, followed by reflux for 30 minutes
Typical Procedure Example
- Dissolve 45.3 g (0.2 mol) of methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate in 275 g of n-hexane.
- Add 36.3 g (0.204 mol) of NBS and 1.64 g (0.01 mol) of AIBN.
- Heat the mixture to 60 °C.
- Slowly add 45.4 g (0.4 mol) of 30% hydrogen peroxide dropwise over 2 hours.
- Reflux for an additional 30 minutes.
- Monitor the reaction progress by HPLC to ensure residual starting material ≤1.0%.
- Cool to ≤30 °C and quench with 70 g of 10% sodium bisulfite solution.
- Stir for 30 minutes, filter, wash the solid with n-hexane, and dry.
Yield and Purity
- Yield: 96.2%
- Purity (HPLC): 99.54%
- No dibromo byproducts detected
This method is noted for high selectivity and yield, producing this compound as a white solid with minimal impurities.
Alternative Bromination Using Sodium Bromate and Hydrogen Bromide
An alternative industrial method involves the use of sodium bromate and hydrogen bromide in aqueous-organic biphasic systems.
Reaction Conditions
- Starting Material : 4-methyl-[1,1'-biphenyl]-2'-formonitrile or related methyl biphenyl derivatives
- Bromine Source : Sodium bromate (NaBrO3) and hydrogen bromide (HBr)
- Solvent : Mixture of methylene dichloride and water or ethylene dichloride
- Temperature : 20–70 °C depending on solvent and reaction time
- Reaction Time : 6 to 10 hours
Procedure Highlights
- Sodium bromate is dissolved in water and mixed with the methyl biphenyl substrate in an organic solvent.
- Hydrogen bromide aqueous solution is added dropwise at controlled temperature.
- Stirring is continued for several hours to complete bromination.
- The organic phase is separated, washed, and the product crystallized by cooling.
Yield and Purity
- Yields range from 78% to 92%
- Product is obtained as white crystalline solids with purity >98% (HPLC)
- Minimal dibromo or overbrominated impurities detected
This method is suitable for scale-up and industrial production due to the use of inexpensive reagents and straightforward workup.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|---|
| Radical bromination with NBS | Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate | N-bromosuccinimide (NBS) + AIBN | n-Hexane | 60 | 2.5 h + reflux 0.5 h | 96.2 | 99.54 | High selectivity, minimal dibromo byproducts |
| Sodium bromate + HBr bromination | 4-methyl-[1,1'-biphenyl]-2'-formonitrile | Sodium bromate + HBr | Methylene dichloride/water or ethylene dichloride | 20–70 | 6–10 h | 78–92 | >98 | Suitable for industrial scale-up |
Research Findings and Analysis
- Selectivity : The radical bromination using NBS is highly selective for the benzylic methyl group, avoiding dibromination or aromatic ring bromination when reaction parameters are controlled.
- Reaction Monitoring : High-performance liquid chromatography (HPLC) is essential to monitor conversion and impurity levels, ensuring residual starting material is below 1% and dibromo impurities are absent.
- Purification : Simple filtration and washing with non-polar solvents such as hexane are sufficient to isolate the product in high purity.
- Industrial Relevance : The sodium bromate/HBr method provides an alternative with robust yields and is amenable to continuous flow processing, improving efficiency and reproducibility.
- Safety Considerations : Both methods require careful handling of brominating agents and radical initiators, with temperature control critical to avoid side reactions.
Characterization of the Product
- NMR Spectroscopy : Proton NMR shows characteristic singlet for bromomethyl protons around 4.3–4.5 ppm, confirming substitution.
- Mass Spectrometry : Molecular ion peak at m/z 305.17 corresponds to molecular weight of this compound.
- HPLC : Reverse-phase chromatography confirms purity >99%.
- Melting Point : Typically obtained as a white crystalline solid with a sharp melting point consistent with literature.
Q & A
Basic Question: What are the most reliable synthetic routes for Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a bromomethyl-substituted aryl halide and a boronic ester, followed by esterification. For example:
- Step 1 : Couple 4-bromomethylphenylboronic acid with methyl 4-bromobenzoate using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/Na₂CO₃ (aq) under reflux .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol to achieve >95% purity.
- Key Quality Control : Monitor by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the bromomethyl (-CH₂Br) resonance at δ ~4.3 ppm (¹H) and δ ~35 ppm (¹³C). The ester carbonyl appears at δ ~167 ppm (¹³C) .
- FTIR : Confirm ester C=O stretch at ~1720 cm⁻¹ and C-Br vibration at ~650 cm⁻¹ .
- Elemental Analysis : Validate stoichiometry (e.g., expected C: 54.5%, H: 3.8%, Br: 21.6%). Discrepancies >0.3% warrant further purification .
Advanced Question: How does the bromomethyl group influence reactivity in cross-coupling or substitution reactions?
Methodological Answer:
The bromomethyl moiety serves as a versatile electrophilic site:
- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 60°C to form biphenyl-4-carboxylate derivatives for drug intermediates .
- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalyst with Cs₂CO₃ in dioxane to introduce aryl/heteroaryl amines .
- Mechanistic Insight : Kinetic studies (GC-MS monitoring) reveal SN2 dominance in polar aprotic solvents, while radical pathways may emerge under light .
Advanced Question: How can computational methods optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Reaction Path Screening : Employ density functional theory (DFT) to calculate transition states for bromomethyl substitution. B3LYP/6-31G* level optimizes solvent effects (e.g., THF vs. DMSO) .
- Machine Learning : Train models on existing biphenyl reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems, reducing trial-and-error experimentation .
Data Contradiction: How to resolve discrepancies between experimental and theoretical elemental analysis results?
Methodological Answer:
If observed C/H/Br values deviate from calculations (e.g., C: 54.5% observed vs. 54.8% expected):
- Repeat Analysis : Use a fresh sample to rule out hydration or oxidation.
- Complementary Techniques : Perform X-ray photoelectron spectroscopy (XPS) to quantify Br content or high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- Purification Check : Re-crystallize or employ preparative HPLC to remove trace solvents or by-products .
Advanced Application: What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
- Drug Intermediate : It is a precursor to trifarotene (retinoid analog for acne treatment). React with ethyl 4-hydroxybenzoate under Mitsunobu conditions (DIAD, PPh₃) to install the phenolic ether .
- Polymer Chemistry : Incorporate into liquid crystals by coupling with mesogenic cores (e.g., Schiff bases) for optoelectronic materials. Monitor phase transitions via DSC and polarized microscopy .
Advanced Question: What strategies minimize by-product formation during its synthesis?
Methodological Answer:
- Catalyst Optimization : Use PdCl₂(dppf) with rigorous degassing to suppress homocoupling of boronic acid .
- Temperature Control : Maintain reflux at 80°C (toluene) to avoid thermal decomposition of the bromomethyl group.
- By-Product Analysis : Characterize impurities (e.g., debrominated products) via LC-MS and adjust stoichiometry of Na₂CO₃ to neutralize HBr .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
